3,6-Diacetoxyphthalic acid anhydride
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Overview
Description
3,6-Diacetoxyphthalic acid anhydride is a chemical compound with the molecular formula C12H8O7 . It contains 28 bonds in total, including 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aliphatic esters, 2 aromatic esters, and 1 anhydride .
Synthesis Analysis
The synthesis of 3,6-Diacetoxyphthalic acid anhydride involves the reaction of 1,2-Dichloroethane (1.2 kg), 3,6-dihydroxyphthalic acid (0.268 kg, 1.35 mol), and acetic anhydride (0.34 kg, 3.37 mol) in a reaction kettle . The mixture is heated to 85 degrees and refluxed for 12 hours . The reaction is complete when TLC shows less than 2% peak area impurity/product and less than 0.5% of starting material/product .Molecular Structure Analysis
The molecular structure of 3,6-Diacetoxyphthalic acid anhydride is characterized by a total of 28 bonds, including 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aliphatic esters, 2 aromatic esters, and 1 anhydride .Chemical Reactions Analysis
The chemical reactions of 3,6-Diacetoxyphthalic acid anhydride are similar to those of other acid anhydrides . They undergo nucleophilic acyl substitution reactions, reacting with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
3,6-Diacetoxyphthalic acid anhydride has a molecular weight of 264.19 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 459.7±40.0 °C at 760 mmHg, and a flash point of 208.9±27.4 °C . It has 7 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .properties
IUPAC Name |
(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSBVORCFWWHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591756 |
Source
|
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diacetoxyphthalic acid anhydride | |
CAS RN |
124511-82-6 |
Source
|
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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